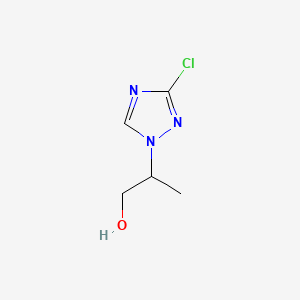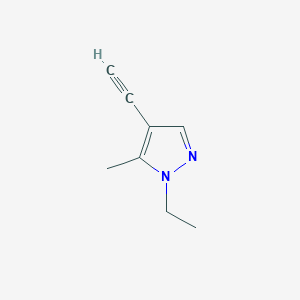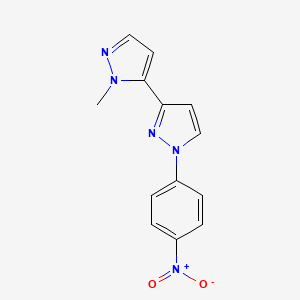
2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole is a heterocyclic compound that features a bipyrazole core with a methyl group at the 2’ position and a nitrophenyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole typically involves the reaction of 4-nitrophenylhydrazine with 2-methyl-3-oxobutanenitrile under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3-methyl-1H-pyrazole: Similar structure but lacks the bipyrazole core.
2-Methyl-1-(4-nitrophenyl)-1H-imidazole: Contains an imidazole ring instead of a bipyrazole core.
4-Nitrophenylhydrazine: Precursor in the synthesis of the target compound.
Uniqueness
2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C13H11N5O2/c1-16-13(6-8-14-16)12-7-9-17(15-12)10-2-4-11(5-3-10)18(19)20/h2-9H,1H3 |
InChI Key |
PVGXVHQUBSDHSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


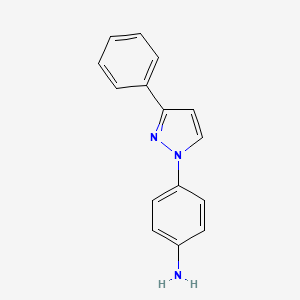
![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
![methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10905249.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10905251.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine](/img/structure/B10905256.png)
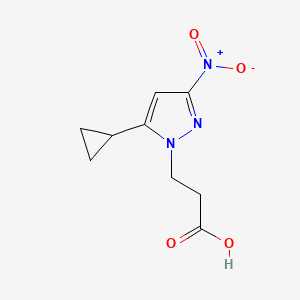
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10905264.png)
![methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
![2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B10905272.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine](/img/structure/B10905276.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
